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Compound of Interest

Compound Name: 2-Carboxypyridine-4-boronic acid

Cat. No.: B1592585 Get Quote

4-Boronopicolinic acid (also known as 2-Carboxypyridine-4-boronic acid) is a heterocyclic

compound featuring both a carboxylic acid and a boronic acid moiety on a pyridine ring.[1] This

unique arrangement imparts a versatile chemical character, enabling its use as a building block

in Suzuki-Miyaura cross-coupling reactions, a ligand in coordination chemistry, and a functional

motif in the design of chemical sensors and biologically active molecules.[2][3][4] A thorough

understanding of its physical properties is paramount for its effective application, from

predicting its behavior in reaction media to designing appropriate formulation and analytical

strategies.

Core Physicochemical Data
The fundamental physical and chemical identifiers for 4-Boronopicolinic acid are summarized

below. While some properties like molecular weight are absolute, others such as solubility and

acidity are environmentally dependent and require empirical determination, for which detailed

protocols are provided in subsequent sections.
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Property Value Source(s)

CAS Number 1072946-59-8 [1]

Molecular Formula C₆H₆BNO₄ [1]

Molecular Weight 166.93 g/mol

Appearance White to off-white solid

Melting Point >300 °C

Solubility
See Section 4 for detailed

analysis and protocol

pKa Values
See Section 5 for detailed

analysis and protocol

Storage Conditions Inert atmosphere, 2-8°C

Molecular Structure and Conformation
The structural arrangement of 4-Boronopicolinic acid is the primary determinant of its physical

and chemical properties. The molecule consists of a pyridine ring substituted at the 2-position

with a carboxylic acid group and at the 4-position with a boronic acid group.

Caption: Chemical structure of 4-Boronopicolinic acid.

The high melting point (>300 °C) is indicative of a stable, crystalline solid-state structure, likely

stabilized by intermolecular hydrogen bonding between the carboxylic acid and boronic acid

groups, as well as potential π-stacking interactions of the pyridine rings.

Solubility Profile: Theory and Measurement
Predicting the solubility of 4-Boronopicolinic acid requires considering its amphiphilic nature.

The picolinic acid portion imparts polarity and hydrogen bonding capability, suggesting solubility

in polar solvents like water and alcohols.[5] Conversely, arylboronic acids are known for their

generally low aqueous solubility.[6][7] This is often due to the formation of cyclic, trimeric

anhydrides known as boroxines, which are significantly less polar than the monomeric acid.[7]
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Causality and Experimental Considerations
The equilibrium between the monomeric boronic acid and its boroxine form is a critical factor

governing solubility. In aqueous or protic solvents, this equilibrium tends to favor the more

soluble monomer. In less polar organic solvents, the boroxine may be more prevalent.

Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate

solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[8] The

solubility of 4-Boronopicolinic acid is expected to follow similar trends, modified by the

presence of the highly polar carboxylic acid group.

Experimental Protocol: Dynamic Solubility
Determination
A robust method for determining the solubility of a compound across a range of temperatures is

the dynamic or synthetic method.[8][9] This technique avoids the need for sample withdrawal

and analysis, relying instead on visual or instrumental observation of phase transition.
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Sample Preparation

Measurement

Data Analysis

Weigh solute (4-Boronopicolinic acid)
and solvent into a vial

Seal vial and place in a
thermostatted heating block with stirring

Slowly heat the biphasic mixture
(e.g., 0.3 K/h)

Monitor the sample's turbidity
using a light-scattering probe

Record the temperature at which
the solution becomes clear (solid-liquid equilibrium)

Repeat for multiple compositions

Plot solubility (mole fraction)
vs. equilibrium temperature

Click to download full resolution via product page

Caption: Workflow for dynamic solubility measurement.

Step-by-Step Methodology:
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Preparation: Accurately weigh a known mass of 4-Boronopicolinic acid and the chosen

solvent into a sealed, stirred glass vial. The composition is known precisely.

Equilibration: Place the vial in a programmable heating block equipped with magnetic

stirring. The initial mixture will be a turbid slurry.

Heating and Observation: Heat the sample at a very slow, controlled rate (e.g., 0.3 K/h) to

maintain thermal equilibrium.[9]

Endpoint Detection: Continuously monitor the turbidity. The temperature at which the last

solid particle dissolves and the solution becomes perfectly clear is the equilibrium solubility

temperature for that specific composition. This can be observed visually or, more accurately,

with a light-scattering probe.

Data Compilation: Repeat this process for several different solute-solvent compositions to

construct a solubility curve (solubility vs. temperature).

Acidity and pH-Dependent Ionization
4-Boronopicolinic acid is a polyprotic acid with three distinct ionizable centers: the carboxylic

acid group, the pyridine nitrogen, and the boronic acid group. The respective pKa values

dictate the molecule's net charge and, consequently, its solubility, reactivity, and biological

interactions at a given pH.

Carboxylic Acid (pKa₁): Expected to be the most acidic group, with a pKa value analogous to

picolinic acid itself (pKa ≈ 1-2 for the carboxyl proton, and ≈ 5.2 for the pyridinium proton).

Pyridine Nitrogen (pKa₂): The pyridine nitrogen acts as a base. Its conjugate acid (the

pyridinium ion) will have a pKa value influenced by the electron-withdrawing effects of the

other substituents.

Boronic Acid (pKa₃): Boronic acids are Lewis acids, not Brønsted acids. They accept a

hydroxide ion to form a tetrahedral boronate species. The pKa for this equilibrium is typically

around 9 for arylboronic acids.[2][7]

The ionization equilibria can be visualized as follows:
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Caption: pH-dependent ionization states of 4-Boronopicolinic acid.

Experimental Protocol: Potentiometric Titration for pKa
Determination
Potentiometric titration is the gold-standard method for determining pKa values.[7] It involves

monitoring the pH of a solution as a titrant of known concentration is added.

Step-by-Step Methodology:

Solution Preparation: Prepare a solution of 4-Boronopicolinic acid of known concentration

(e.g., 0.01 M) in CO₂-free deionized water. If solubility is low, a water-cosolvent mixture (e.g.,

water:methanol) can be used, though this will yield an apparent pKa (pKa').[6]

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Use a calibrated pH electrode and a precision burette to add the titrant.
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Acidification: Initially, acidify the solution with a strong acid (e.g., HCl) to a low pH (e.g., pH 2)

to ensure all functional groups are fully protonated.

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording

the pH after each incremental addition of titrant.

Data Analysis:

Plot the pH versus the volume of NaOH added. The resulting curve will show inflection

points corresponding to the equivalence points for each acidic proton.

The pKa values can be determined from the half-equivalence points (the pH at which half

of the acid has been neutralized).

For overlapping pKa values, derivative plots (dpH/dV vs. V) can help to accurately locate

the equivalence points. Specialized software can also be used to fit the titration data to the

Henderson-Hasselbalch equation for polyprotic systems.

Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of 4-

Boronopicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum will show distinct signals for the three aromatic protons

on the pyridine ring, with chemical shifts and coupling constants characteristic of their

positions relative to the nitrogen and the two functional groups. The acidic protons of the -

COOH and -B(OH)₂ groups are often broad and may exchange with solvent, making them

difficult to observe, especially in protic solvents like D₂O or CD₃OD.[10]

¹³C NMR: The carbon spectrum will show six distinct signals for the six carbon atoms in the

molecule.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B gives broader signals but is highly informative.[11]

The chemical shift is sensitive to the coordination state of the boron atom. Tricoordinate
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boronic acids (sp² hybridized) typically resonate around δ +30 ppm, while the tetrahedral

boronate anion (sp³ hybridized) formed at high pH appears at a higher field (δ +3 to +15

ppm).[1][12] This pH dependence can be used to monitor the boronic acid pKa.[13]

Causality and Experimental Protocol: A common issue with NMR of boronic acids is the

formation of boroxine trimers, which can lead to complex or uninterpretable spectra.[10]

Solvent Selection: To obtain a clean monomer spectrum, dissolve the sample in a solvent

that breaks up the boroxine. Deuterated methanol (CD₃OD) or water (D₂O) are excellent

choices as they act as Lewis bases, coordinating to the boron and disrupting the B-O-B

linkages of the trimer.[10]

Acquisition: Acquire ¹H, ¹³C, and ¹¹B spectra on a high-field NMR spectrometer. For ¹¹B NMR,

use a boron-free quartz NMR tube to avoid background signals from standard borosilicate

glass tubes.[12]

Reference: Reference the ¹¹B spectrum to an external standard of BF₃·OEt₂.[12]

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Bands:

O-H Stretching: A very broad absorption from ~2500-3300 cm⁻¹ is expected, characteristic of

the hydrogen-bonded O-H groups in both the carboxylic acid and boronic acid.

C=O Stretching: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid

carbonyl group.

C=C and C=N Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹

region.

B-O Stretching: A strong, broad band is expected around 1310-1380 cm⁻¹.[14]

B-C Stretching: Weaker bands may be observed around 1000-1100 cm⁻¹.[15]

Experimental Protocol: KBr Pellet Method
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Sample Preparation: Mix a small amount of 4-Boronopicolinic acid (~1-2 mg) with dry

potassium bromide (KBr, ~100-200 mg).

Grinding: Thoroughly grind the mixture in an agate mortar and pestle to create a fine,

homogeneous powder.

Pressing: Place the powder in a pellet press and apply several tons of pressure to form a

thin, transparent disc.

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the

spectrum.

Conclusion
4-Boronopicolinic acid is a compound whose physical properties are governed by the interplay

of its three functional groups. Its high melting point suggests significant intermolecular forces in

the solid state. While its solubility and charge are highly dependent on pH, these can be

rationally understood and empirically determined using standard laboratory techniques. The

detailed protocols provided herein for solubility, pKa, and spectroscopic analysis offer a robust

framework for researchers to fully characterize this versatile molecule, enabling its confident

application in further research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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